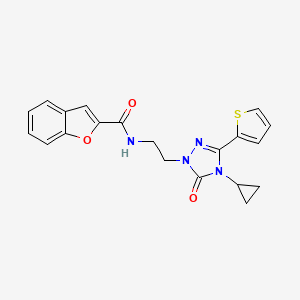
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H24N4O3S and a molecular weight of approximately 412.5 g/mol. Its structure integrates multiple bioactive motifs, including a triazole ring and thiophene moiety, which are known to enhance biological activity compared to simpler analogs .
Antifungal Activity
Preliminary studies indicate that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran exhibit significant antifungal activity. For instance, derivatives with triazole structures have shown promising results against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) comparable to or better than established antifungals like ketoconazole .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Comparison |
|---|---|---|
| Compound A | 12.5 | Better than ketoconazole (15 µg/mL) |
| Compound B | 6.25 | Superior to hymexazol (32 µg/mL) |
| Target Compound | TBD | TBD |
Antibacterial Activity
In vitro studies have also assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicate that it possesses notable antibacterial activity with MIC values that suggest efficacy against resistant strains.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (µg/mL) | Control (Oxytetracycline) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of the compound. For example, the cyclopropyl group enhances antifungal activity due to its unique steric properties and electronic effects. Similarly, the thiophene moiety contributes to increased lipophilicity, facilitating better membrane penetration in microbial cells .
Case Studies
- Case Study on Antifungal Efficacy : A series of synthesized triazole derivatives were tested against Fusarium oxysporum, revealing that modifications in the phenyl group led to improved antifungal activity. The target compound showed an EC50 value of 4.1 µg/mL compared to 4.3 µg/mL for azoxystrobin, indicating its potential as a lead compound in antifungal drug development .
- Case Study on Antibacterial Properties : In a comparative study involving various synthesized compounds, N-(2-(4-cyclopropyl-5-oxo...) exhibited superior antibacterial effects against multidrug-resistant E. coli strains with an MIC value of 10 µg/mL, highlighting its therapeutic potential in treating bacterial infections .
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(16-12-13-4-1-2-5-15(13)27-16)21-9-10-23-20(26)24(14-7-8-14)18(22-23)17-6-3-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWVWOCCDOOIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














